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Abstract
Ganoderic Acid C2 (GAC2), a lanostane-type triterpenoid isolated from the medicinal

mushroom Ganoderma lucidum, has garnered significant scientific interest for its diverse

pharmacological activities. This technical guide provides a comprehensive overview of the

potential therapeutic applications of GAC2, with a focus on its immunomodulatory, anti-tumor,

aldose reductase inhibitory, hepatoprotective, and anti-inflammatory properties. This document

synthesizes key quantitative data, details relevant experimental methodologies, and visualizes

the underlying molecular pathways to serve as a resource for researchers and professionals in

drug discovery and development.

Introduction
Ganoderma lucidum, revered for centuries in traditional medicine, is a rich source of bioactive

compounds, among which the triterpenoids known as ganoderic acids are prominent.

Ganoderic Acid C2 (GAC2) is one such compound that has demonstrated a range of

biological effects in preclinical studies.[1][2] Its potential to modulate complex signaling

pathways makes it a compelling candidate for further investigation as a therapeutic agent. This

guide aims to consolidate the current scientific knowledge on GAC2 to facilitate future research

and development efforts.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1141884?utm_src=pdf-interest
https://www.benchchem.com/product/b1141884?utm_src=pdf-body
https://www.benchchem.com/product/b1141884?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10584852/
https://pubmed.ncbi.nlm.nih.gov/27640015/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Therapeutic Applications
Immunomodulation
GAC2 has shown significant immunomodulatory effects, particularly in the context of

immunosuppression.[1][2] In vivo studies using cyclophosphamide-induced immunosuppressed

mouse models have demonstrated that GAC2 can restore immune homeostasis.[1]

Key Findings:

Restoration of Immune Cell Populations: GAC2 treatment has been observed to increase the

counts of white blood cells (WBC), neutrophils, and lymphocytes in immunosuppressed

mice.

Modulation of Inflammatory Cytokines: GAC2 can regulate the levels of key inflammatory

cytokines. In cyclophosphamide-treated mice, GAC2 administration has been shown to

alleviate the decrease in pro-inflammatory cytokines such as TNF-α and IL-12, while also

modulating IL-4 and IFN-γ levels.

Enhancement of Humoral Immunity: GAC2 has been found to reverse the

cyclophosphamide-induced decline in immunoglobulin levels, specifically IgA and IgG.

The primary mechanism for these immunomodulatory effects appears to be the regulation of

the STAT3 and TNF signaling pathways.

Anti-Tumor and Cytotoxic Effects
While the broader class of ganoderic acids is known for its anti-tumor properties, including the

induction of apoptosis in cancer cells, specific quantitative data for GAC2's cytotoxicity against

a wide range of cancer cell lines is limited. However, its potential as an anti-tumor agent is

supported by its known cytotoxic effects and its involvement in key cancer-related signaling

pathways.

Key Findings:

Cytotoxicity: GAC2 has been reported to possess cytotoxic effects. One study reported an

IC50 value of >100 µM against the human liver cancer cell line HepG2.
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Induction of Apoptosis: Ganoderic acids, as a class, are known to induce apoptosis in

various cancer cell types through mitochondria-mediated pathways, involving the

upregulation of Bax and caspases, and downregulation of Bcl-2.

Aldose Reductase Inhibition
GAC2 has been identified as an inhibitor of aldose reductase, an enzyme implicated in the

pathogenesis of diabetic complications.

Key Findings:

Enzyme Inhibition: GAC2 exhibits inhibitory activity against aldose reductase with reported

IC50 values of 43.8 µM and 3.8 µM in different studies.

Hepatoprotective Effects
Triterpenoids from Ganoderma lucidum, including GAC2, have demonstrated protective effects

against liver injury.

Key Findings:

Protection Against Toxin-Induced Injury: In a model of α-amanitin-induced liver injury, GAC2

significantly inhibited DNA fragmentation and decreased the activities of caspase-3, -8, and

-9, indicating an anti-apoptotic mechanism of protection.

Antioxidant Activity: The hepatoprotective effects of ganoderic acids are also attributed to

their antioxidative and radical scavenging activities.

Anti-inflammatory and Antihistamine Effects
GAC2 possesses anti-inflammatory and antihistamine properties.

Key Findings:

Inhibition of Inflammatory Mediators: Ganoderic acids have been shown to suppress the

production of pro-inflammatory cytokines. The anti-inflammatory effects of GAC2 are linked

to the modulation of the NF-κB and STAT3 signaling pathways.
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Antihistamine Activity: GAC2 can inhibit histamine release from mast cells, suggesting its

potential in managing allergic reactions.

Quantitative Data
The following tables summarize the available quantitative data for the therapeutic effects of

Ganoderic Acid C2.

Table 1: Immunomodulatory Effects of Ganoderic Acid C2 in Cyclophosphamide-Induced

Immunosuppressed Mice

Parameter Control Group
Cyclophospha
mide (CY)
Group

CY + GAC2 (20
mg/kg)

CY + GAC2 (40
mg/kg)

White Blood

Cells (WBC)
Normal

Significantly

Decreased

Significantly

Increased vs. CY

Significantly

Increased vs. CY

Neutrophils

(NEUT)
Normal

Significantly

Decreased

Significantly

Increased vs. CY

Significantly

Increased vs. CY

Lymphocytes

(LYMPH)
Normal

Significantly

Decreased

Significantly

Increased vs. CY

Significantly

Increased vs. CY

TNF-α (pg/mL) Normal
Significantly

Decreased

Significantly

Increased vs. CY

Significantly

Increased vs. CY

IL-12 (pg/mL) Normal
Significantly

Decreased

Significantly

Increased vs. CY

Significantly

Increased vs. CY

IL-4 (pg/mL) Normal
Significantly

Decreased

Significantly

Increased vs. CY

Significantly

Increased vs. CY

IFN-γ (pg/mL) Normal
Significantly

Decreased

Significantly

Increased vs. CY

Significantly

Increased vs. CY

IgA (g/L) Normal
Significantly

Decreased

Significantly

Increased vs. CY

Significantly

Increased vs. CY

IgG (g/L) Normal
Significantly

Decreased

Significantly

Increased vs. CY

Significantly

Increased vs. CY
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Table 2: In Vitro and In Vivo Efficacy of Ganoderic Acid C2

Therapeutic
Target

Assay/Model
Species/Cell
Line

IC50 / Effective
Dose

Reference

Aldose

Reductase

Enzyme

Inhibition Assay
Rat Lens 3.8 µM

Aldose

Reductase

Enzyme

Inhibition Assay
Not Specified 43.8 µM

Cytotoxicity MTT Assay
HepG2 (Human

Liver Cancer)
> 100 µM

Hepatoprotection

α-amanitin-

induced liver

injury

Mice

Not specified

(decreased

caspase activity)

Immunomodulati

on

Cyclophosphami

de-induced

immunosuppress

ion

Mice

20-40 mg/kg

(oral, daily for 14

days)

Antihistamine

Histamine

release from

mast cells

Rat

Not specified

(inhibition

observed)

Signaling Pathways
The therapeutic effects of Ganoderic Acid C2 are mediated through its interaction with several

key signaling pathways.

STAT3 Signaling Pathway in Immunomodulation
GAC2 has been shown to modulate the STAT3 pathway, which plays a crucial role in immune

responses and inflammation. Molecular docking studies suggest a strong binding affinity

between GAC2 and STAT3. By potentially influencing the phosphorylation and subsequent

activation of STAT3, GAC2 can regulate the expression of downstream target genes involved in

cytokine signaling and immune cell differentiation.
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Caption: GAC2's potential modulation of the STAT3 signaling pathway.
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NF-κB Signaling Pathway in Inflammation
Ganoderic acids are known to inhibit the NF-κB signaling pathway, a central regulator of

inflammation. By preventing the degradation of IκBα, GAs can block the nuclear translocation

of the p65 subunit of NF-κB, thereby inhibiting the expression of pro-inflammatory genes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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